molecular formula C14H18ClNO3 B14855996 Methyl [(chloroacetyl)amino](4-isopropylphenyl)acetate

Methyl [(chloroacetyl)amino](4-isopropylphenyl)acetate

Cat. No.: B14855996
M. Wt: 283.75 g/mol
InChI Key: KUQRGYJYOYAVJU-UHFFFAOYSA-N
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Description

Methyl (chloroacetyl)aminoacetate is a chemical compound with the molecular formula C14H18ClNO3 and a molecular weight of 283.75 g/mol . This compound is known for its unique structure, which includes a chloroacetyl group, an amino group, and an isopropylphenyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (chloroacetyl)aminoacetate typically involves the reaction of 4-isopropylphenylamine with chloroacetyl chloride, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (chloroacetyl)aminoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (chloroacetyl)aminoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (chloroacetyl)aminoacetate involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can affect various biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (chloroacetyl)aminoacetate
  • Methyl (chloroacetyl)aminoacetate
  • Methyl (chloroacetyl)aminoacetate

Uniqueness

Methyl (chloroacetyl)aminoacetate is unique due to the presence of the isopropyl group, which can influence its reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different reaction outcomes and interactions compared to similar compounds .

Properties

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-2-(4-propan-2-ylphenyl)acetate

InChI

InChI=1S/C14H18ClNO3/c1-9(2)10-4-6-11(7-5-10)13(14(18)19-3)16-12(17)8-15/h4-7,9,13H,8H2,1-3H3,(H,16,17)

InChI Key

KUQRGYJYOYAVJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C(=O)OC)NC(=O)CCl

Origin of Product

United States

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